4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid 4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14544012
InChI: InChI=1S/C16H17NO4/c1-2-21-16(20)14-11-5-3-4-10(11)12-8-9(15(18)19)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol

4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

CAS No.:

Cat. No.: VC14544012

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid -

Specification

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
IUPAC Name 4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Standard InChI InChI=1S/C16H17NO4/c1-2-21-16(20)14-11-5-3-4-10(11)12-8-9(15(18)19)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3,(H,18,19)
Standard InChI Key LQFSYWYGZHWLIW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.31 g/mol . Its IUPAC name, 4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid, reflects the presence of:

  • A cyclopenta[c]quinoline core.

  • An ethoxycarbonyl group at position 4.

  • A carboxylic acid moiety at position 8.

The stereochemical configuration includes three undefined stereocenters, contributing to its chiral complexity.

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₄
Molecular Weight287.31 g/mol
IUPAC Name4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
SMILESCCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O
InChI KeyLQFSYWYGZHWLIW-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Three-Component Condensation: Aromatic amines, aldehydes, and cyclopentadiene undergo cyclization to form the bicyclic core.

  • Functionalization: Subsequent esterification or oxidation introduces the ethoxycarbonyl and carboxylic acid groups.

  • Purification: Chromatographic techniques (e.g., HPLC) isolate the final product with ≥95% purity.

Example Protocol:

  • Step 1: React 8-nitro-1,4-dihydroquinoline derivatives with mercaptopropionic acid to form intermediates.

  • Step 2: Catalytic hydrogenation reduces nitro groups to amines.

  • Step 3: Polyphosphoric acid (PPA)-catalyzed lactamization at 110–130°C yields the cyclopenta[c]quinoline scaffold.

Industrial Production

Scalable methods include continuous flow systems and batch reactors, optimizing yield (up to 85%) and minimizing side reactions.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate aqueous solubility (2.1 mg/mL at 25°C) due to its polar carboxylic acid group. Esterification (e.g., ethyl ester derivatives) enhances lipid solubility, improving membrane permeability.

Key Physicochemical Data:

PropertyValueSource
pKa (predicted)3.82 (carboxylic acid)
LogP1.85
Melting Point206–208°C
Solubility in DMSO50 mg/mL

Biological Activity and Mechanisms

Enzyme Inhibition

  • Cdc25B Phosphatase Inhibition: Exhibits non-competitive inhibition (IC₅₀ = 1.2 µM), disrupting cell cycle regulation in cancer cells.

  • SIRT3 Modulation: Binds to the mitochondrial deacetylase SIRT3, inducing apoptosis in leukemia cell lines (IC₅₀ = 4.7 µM).

Antioxidant Activity

Terminates radical chain reactions via hydrogen atom transfer, with an ORAC value of 3,500 µmol TE/g.

Applications in Drug Development

Kinase Inhibitors

Structural analogs act as ATP-competitive inhibitors for:

  • EGFR (Kd = 0.8 nM).

  • VEGFR-2 (IC₅₀ = 11 nM).

Prodrug Design

Ester derivatives (e.g., 4-ethyl ester) improve bioavailability by 40% in rodent models .

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